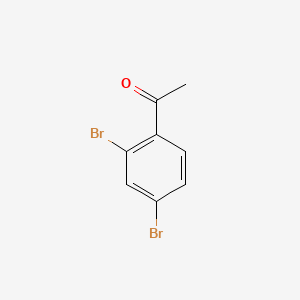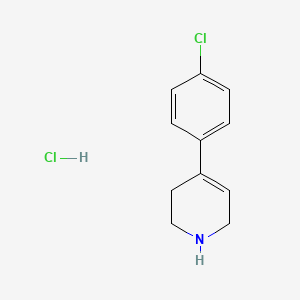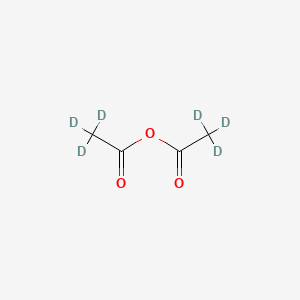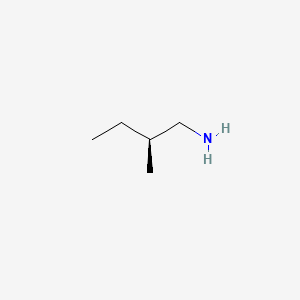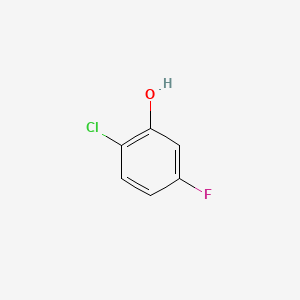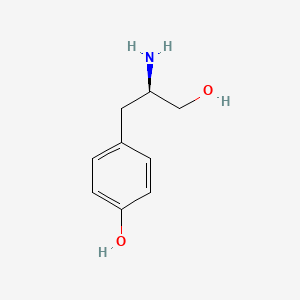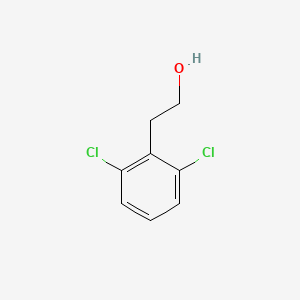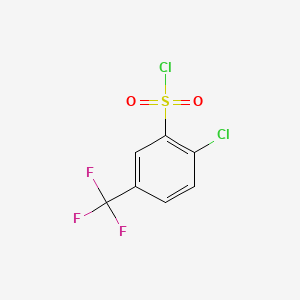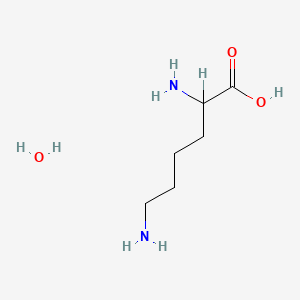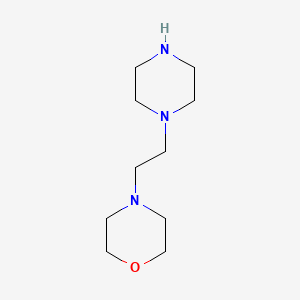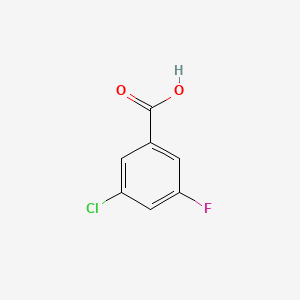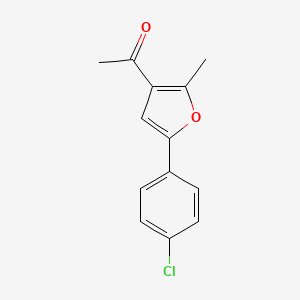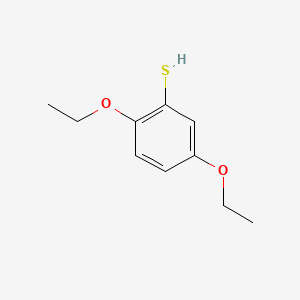
2,2-Bis(trifluoromethyl)propanol
Vue d'ensemble
Description
“2,2-Bis(trifluoromethyl)propanol” is a chemical compound with the molecular formula C5H6F6O . It is a fluorinated aliphatic alcohol . The molecular weight of this compound is 196.09 .
Synthesis Analysis
The synthesis of “2,2-Bis(trifluoromethyl)propanol” can be achieved by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . Another method involves the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .
Molecular Structure Analysis
The molecular structure of “2,2-Bis(trifluoromethyl)propanol” consists of 5 carbon atoms, 6 hydrogen atoms, 6 fluorine atoms, and 1 oxygen atom .
Chemical Reactions Analysis
A solvent-controlled base-free synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 was developed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Bis(trifluoromethyl)propanol” include a molecular weight of 196.09 and a molecular formula of C5H6F6O . It is a fluorinated aliphatic alcohol .
Applications De Recherche Scientifique
Mechanisms of Bisphenol A Action
Bisphenol A (BPA) has been extensively studied for its adverse reproductive and developmental effects in wildlife and laboratory animals. Research has focused on understanding BPA's mechanisms of action, tissue-specific impacts, and susceptibility windows, contributing significantly to the body of knowledge on environmental endocrine disruptors (Wetherill et al., 2007).
Development of Bis-GMA Free Dental Resin
Research on Bis-GMA (a bisphenol-A structure) in dental materials led to the development of a new dimethacrylate monomer TDDMMA, aiming to replace Bis-GMA. This innovation in dental resin systems showed promising properties like higher double bond conversion and better mechanical properties after water immersion compared to traditional Bis-GMA systems (Yin et al., 2016).
Catalytic Reactions for Bioactive Compounds
A study introduced a new reoxidation system using stoichiometric bis(trifluoroacetyl) peroxide in trifluoroethanol (TFE) for iodoarene-catalyzed C-C bond-forming reactions. This catalytic system is significant for producing biologically important compounds like Amaryllidaceae alkaloids (Dohi et al., 2008).
Organotin Triflate Catalyst in Chemical Reactions
Research involving dityltin bis(triflate) explored its use as a mild Lewis acid catalyst in chemical reactions, such as the Michael addition of enol silyl ethers. This study is relevant in advancing the understanding of catalytic processes in synthetic organic chemistry (Sato et al., 1991).
Multidentate Ligand Development for Spin Clusters
Bis-tris propane was investigated as a new multidentate ligand for nickel- and cobalt-based spin clusters, contributing to the field of inorganic chemistry and materials science. This research provides insight into the synthesis, structure, and magnetic properties of such complexes (Ferguson et al., 2011).
Safety And Hazards
“2,2-Bis(trifluoromethyl)propanol” is classified as a flammable liquid (Category 2), and it is highly flammable in liquid and vapor form . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Orientations Futures
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVIQMXPNJDUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371189 | |
| Record name | 2,2-Bis(trifluoromethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)propanol | |
CAS RN |
2927-17-5 | |
| Record name | 2,2-Bis(trifluoromethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



